molecular formula C21H25ClN2OS B1250368 3-(2-(4-chlorophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide CAS No. 538368-27-3

3-(2-(4-chlorophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide

Cat. No. B1250368
M. Wt: 389 g/mol
InChI Key: RVXKUSLFQCZMJA-NTEUORMPSA-N
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Description

3-(2-(4-chlorophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Biological Activity : Compounds structurally related to 3-(2-(4-chlorophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide have shown promising results in the synthesis of novel benzenesulfonamide derivatives. These derivatives exhibit significant in vitro antitumor activity against HepG2 and MCF-7 cell lines, demonstrating potential applications in cancer research (Fahim & Shalaby, 2019).

Selective Adsorption Properties

  • Mercury Ion Adsorption : Another area of application is in the development of selective adsorbents. A resin containing a similar compound showed high selectivity for mercury(II) ions over other metal ions, suggesting potential uses in environmental remediation and metal recovery (Rivas et al., 2002).

Recognition and Transfer of Compounds

  • Selective Recognition : Fluoroalkylated end-capped oligomers structurally related to this acrylamide can recognize and selectively transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media, indicating applications in chemical separation processes (Sawada et al., 2000).

Corrosion Inhibition

  • Inhibiting Copper Corrosion : Research on acrylamide derivatives has revealed their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This application is vital in industrial settings, where corrosion resistance is crucial (Abu-Rayyan et al., 2022).

Heterocyclic Synthesis

  • Synthesis of Heterocyclic Compounds : Derivatives of acrylamides are used in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. This is significant in the development of new pharmaceuticals and materials (Fadda et al., 2012).

Photoisomerizable Copolymers

  • Photoswitchable Biocatalytic Activities : Acrylamide copolymers containing photoisomerizable components can immobilize enzymes, creating "on-off" bioactive states. This suggests potential applications in biosensors and smart materials (Willner et al., 1993).

properties

IUPAC Name

(E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2OS/c1-24(2)16-6-5-15-23-21(25)14-9-17-7-3-4-8-20(17)26-19-12-10-18(22)11-13-19/h3-4,7-14H,5-6,15-16H2,1-2H3,(H,23,25)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXKUSLFQCZMJA-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCNC(=O)C=CC1=CC=CC=C1SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCCNC(=O)/C=C/C1=CC=CC=C1SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-chlorophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide

CAS RN

538368-27-3
Record name 3-(2-(4-Chlorophenylsulfanyl)phenyl)-N-(4-dimethylaminobutyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0538368273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(4-Chlorophenylthio)phenyl]-N-(4-dimethylaminobutyl)acrylamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name A-350619
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6T5I5964
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Kotzki, M Roustit, C Arnaud, J Boutonnat… - … of Pharmacology and …, 2013 - ASPET
The treatment of systemic sclerosis–related digital ulcers is challenging. Although the only effective drugs are prostacyclin analogs, their use is limited by vasodilation-related adverse …
Number of citations: 10 jpet.aspetjournals.org
LN Miller, M Nakane, GC Hsieh, R Chang, T Kolasa… - Life sciences, 2003 - Elsevier
Nitric oxide (NO) is a key mediator in many physiological processes and one of the major receptors through which NO exerts its effects is soluble guanylyl cyclase. Guanylyl cyclase …
Number of citations: 81 www.sciencedirect.com
AL Burnett, B Musicki, L Jin… - Expert opinion on …, 2006 - Taylor & Francis
Oxidative and/or nitrosative stress is implicated in the pathogeneses of assorted penile disorders of clinical significance, notably erectile dysfunction, priapism and penile fibrosis. It is …
Number of citations: 44 www.tandfonline.com
EB Jackson, S Mukhopadhyay… - Current Vascular …, 2007 - ingentaconnect.com
Guanosine-dependent cyclic nucleotide second messenger signaling has been implicated as a pivotal mediator of vascular function under both homeostatic eutrophic conditions as …
Number of citations: 25 www.ingentaconnect.com
G Boerrigter, JC Burnett Jr - Cardiovascular drug reviews, 2007 - Wiley Online Library
The nitric oxide (NO)–soluble guanylate cyclase (sGC)‐cyclic 3′,5′‐guanosine monophosphate (cGMP) pathway plays an important role in cardiovascular regulation by promoting …
Number of citations: 76 onlinelibrary.wiley.com
RB Moreland, JD Brioni, JP Sullivan - Journal of Pharmacology and …, 2004 - ASPET
Lower urinary tract disorders include disorders affecting continence (stress urinary incontinence, urge urinary incontinence, and benign prostatic hyperplasia) and male erectile …
Number of citations: 36 jpet.aspetjournals.org
DA Tulis - Current Medicinal Chemistry-Cardiovascular & …, 2004 - ingentaconnect.com
The soluble guanylate cyclase (sGC) / cyclic guanosine monophosphate (cGMP) second messenger system provides a complex and highly regulated mechanism for signal transduction …
Number of citations: 26 www.ingentaconnect.com
AL Burnett - Drug Discovery Today: Therapeutic Strategies, 2005 - Elsevier
The pharmacotherapy of erectile disorders is rapidly advancing as a medical specialty as a direct consequence of the scientific progress made recently in the biology of penile erection. …
Number of citations: 5 www.sciencedirect.com

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